molecular formula C15H22N2O B2800959 3-(Benzylamino-methyl)-1-aza-bicyclo[2.2.2]octan-3-ol CAS No. 2167852-47-1

3-(Benzylamino-methyl)-1-aza-bicyclo[2.2.2]octan-3-ol

Cat. No.: B2800959
CAS No.: 2167852-47-1
M. Wt: 246.354
InChI Key: PSVQWEOVNFHSGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzylamino-methyl)-1-aza-bicyclo[222]octan-3-ol is a complex organic compound with the molecular formula C15H22N2O It is known for its unique bicyclic structure, which includes a quinuclidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino-methyl)-1-aza-bicyclo[2.2.2]octan-3-ol typically involves the reaction of quinuclidine derivatives with benzylamine. One common method includes the use of quinuclidin-3-one as a starting material, which undergoes reductive amination with benzylamine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino-methyl)-1-aza-bicyclo[2.2.2]octan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The benzylamine moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Benzylamino-methyl)-1-aza-bicyclo[2.2.2]octan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(Benzylamino-methyl)-1-aza-bicyclo[2.2.2]octan-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into binding sites with high affinity, potentially modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzylamino-methyl)-1-aza-bicyclo[2.2.2]octan-3-ol is unique due to its quinuclidine core, which provides a rigid and stable structure. This rigidity enhances its binding affinity and specificity for molecular targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

3-[(benzylamino)methyl]-1-azabicyclo[2.2.2]octan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c18-15(12-17-8-6-14(15)7-9-17)11-16-10-13-4-2-1-3-5-13/h1-5,14,16,18H,6-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVQWEOVNFHSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)(CNCC3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.